molecular formula C31H36N2O4 B589929 N-Benzyl 6,7,8,9-Tetrahydro Carvedilol CAS No. 1329616-22-9

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

Cat. No. B589929
CAS RN: 1329616-22-9
M. Wt: 500.639
InChI Key: OKDXKHYNAUXFOB-UHFFFAOYSA-N
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Description

N-Benzyl 6,7,8,9-tetrahydro carvedilol, often referred to as BTHC, is a synthetic derivative of the β-blocker carvedilol. It is a white crystalline powder that is soluble in water and ethanol. BTHC is used in scientific research to study its pharmacological properties, such as its ability to block β-adrenergic receptors, as well as its biochemical and physiological effects.

Scientific Research Applications

Pharmacodynamic and Pharmacokinetic Properties

Carvedilol exhibits a unique combination of beta-adrenoceptor antagonism with peripheral vasodilation effects primarily through alpha 1-adrenergic blockade. This dual action contributes to its antihypertensive effect by reducing total peripheral resistance and avoiding compensatory mechanisms associated with traditional beta-blocker or vasodilator therapy. The pharmacokinetic profile of a new controlled-release formulation of carvedilol indicates consistent performance across various doses, providing 24-hour coverage similar to the immediate-release formulation (Tenero et al., 2006).

Therapeutic Efficacy in Hypertension and Heart Failure

Clinical trials have demonstrated carvedilol's efficacy in mild-to-moderate essential hypertension, showing similar antihypertensive effects to atenolol, labetalol, and other agents. Its benefits extend to specific patient populations, such as those with renal impairment or diabetes, without adversely affecting glucose tolerance or carbohydrate metabolism (McTavish, Campoli-Richards, & Sorkin, 1993). Furthermore, carvedilol has shown beneficial hemodynamic effects in patients with congestive heart failure and stable angina pectoris.

Anti-Arrhythmic and Cardioprotective Effects

Carvedilol's role extends to the treatment of arrhythmias and post-myocardial infarction management, demonstrating cardioprotective properties through mechanisms such as antioxidant effects, reduction in neutrophil infiltration, and improvement of myocardial remodeling post-acute myocardial infarction (Chen-Scarabelli et al., 2012). Its efficacy in reducing mortality and hospitalization rates in heart failure or post-myocardial infarction patients highlights its potential as an effective antiarrhythmic agent.

Renoprotective Effects and Management of Chronic Kidney Disease

The sympathetic nervous system's role in renal function modulation suggests carvedilol's potential in renoprotection, particularly in chronic kidney disease (CKD) stages. Carvedilol's vasodilating beta-blockers exhibit tolerability and effects on renal hemodynamics, contrasting with water-soluble beta-blockers. These properties, alongside its anti-inflammatory, antiproliferative, and antioxidant effects, contribute to slowing CKD progression and reducing cardiovascular complications (Bakris, Hart, & Ritz, 2006).

properties

IUPAC Name

1-[benzyl-[2-(2-methoxyphenoxy)ethyl]amino]-3-(6,7,8,9-tetrahydro-5H-carbazol-4-yloxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H36N2O4/c1-35-28-15-7-8-16-29(28)36-19-18-33(20-23-10-3-2-4-11-23)21-24(34)22-37-30-17-9-14-27-31(30)25-12-5-6-13-26(25)32-27/h2-4,7-11,14-17,24,32,34H,5-6,12-13,18-22H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKDXKHYNAUXFOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCCN(CC2=CC=CC=C2)CC(COC3=CC=CC4=C3C5=C(N4)CCCC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90747139
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

500.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Benzyl 6,7,8,9-Tetrahydro Carvedilol

CAS RN

1329616-22-9
Record name 1-{Benzyl[2-(2-methoxyphenoxy)ethyl]amino}-3-[(2,3,4,9-tetrahydro-1H-carbazol-5-yl)oxy]propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90747139
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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